molecular formula C39H79N2O6P B042716 N-Palmitoylsphingomyelin CAS No. 6254-89-3

N-Palmitoylsphingomyelin

Cat. No. B042716
CAS RN: 6254-89-3
M. Wt: 703 g/mol
InChI Key: RWKUXQNLWDTSLO-GWQJGLRPSA-N
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Description

Synthesis Analysis

The synthesis of N-palmitoylsphingomyelin and its derivatives involves a combination of organic synthesis techniques to attach a palmitoyl group to the sphingosine backbone, followed by the addition of a phosphorylcholine group. Dong and Butcher (1993) described a practical and efficient route to homogeneous N-palmitoyl-D-erythro-sphingomyelin, highlighting a five-step synthesis with an overall yield of 43% (Dong & Butcher, 1993). This synthesis pathway is crucial for creating sphingomyelin derivatives for research, especially for studies focusing on the molecule's interaction with other lipids and its role in membrane dynamics.

Molecular Structure Analysis

The molecular structure of N-palmitoylsphingomyelin has been analyzed through various spectroscopic methods, providing insights into its conformation and behavior in lipid bilayers. Mehnert et al. (2006) utilized deuterium nuclear magnetic resonance spectroscopy (²H-NMR) to elucidate the backbone conformation of N-palmitoylsphingomyelins and their interaction with glycerophospholipids, revealing that the N-acyl chain of sphingomyelin exhibits more configurational order than chains of phosphatidylcholines (Mehnert et al., 2006).

Chemical Reactions and Properties

N-palmitoylsphingomyelin undergoes specific chemical reactions, particularly those involving its interaction with cholesterol and other sphingolipids in the formation of lipid bilayers and microdomains. Studies by Maulik and Shipley (1996) have shown that cholesterol interacts with N-palmitoylsphingomyelin bilayers, significantly altering their phase behavior and structural characteristics, highlighting the compound's importance in modulating membrane properties (Maulik & Shipley, 1996).

Physical Properties Analysis

The physical properties of N-palmitoylsphingomyelin, including its phase behavior and interactions within lipid bilayers, have been extensively studied. The work by Maulik and Shipley (1996) using differential scanning calorimetry (DSC) and X-ray diffraction methods revealed detailed insights into the thermotropic properties of N-palmitoylsphingomyelin, indicating the molecule's significant role in determining the physical state of cell membranes (Maulik & Shipley, 1996).

Chemical Properties Analysis

The chemical properties of N-palmitoylsphingomyelin, such as its reactivity and interactions with other membrane components, are crucial for understanding its biological functions. Its ability to form stable bilayers and interact with molecules like cholesterol and phosphatidylcholine underpins its role in membrane structure and signaling pathways. The studies by Maulik and Shipley (1996), alongside others, contribute to our understanding of these interactions and the chemical behavior of N-palmitoylsphingomyelin in biological membranes (Maulik & Shipley, 1996).

Scientific Research Applications

  • Interaction with Cholesterol : N-Palmitoylsphingomyelin is used to study its interactions with cholesterol in multilamellar vesicles. This research is crucial for understanding lipid-lipid interactions in biological membranes (Collado et al., 2005).

  • Modeling Lipid Rafts : It serves as a model to study lipid rafts, helping to determine phase coexistence boundaries in ternary mixtures at room temperature (de Almeida et al., 2003).

  • Protein Trafficking and Signal Transduction : N-Palmitoylsphingomyelin bilayers play a significant role in protein trafficking and signal transduction in biological membranes (Niemelä et al., 2004).

  • Interaction Studies using 2H-NMR Spectroscopy : The structure and lipid interactions of N-Palmitoylsphingomyelin are studied using 2H-NMR spectroscopy, providing insights into the interactions of sphingolipids with glycerophospholipids (Mehnert et al., 2006).

  • Abundance in Nervous Systems : This molecule is abundant in mammalian nervous systems and is associated with microdomains in cellular membranes (Bartels et al., 2008).

  • MD Simulation Studies : Molecular dynamics simulations of N-Palmitoylsphingomyelin bilayers can shed light on the structural properties of lateral membrane domains in mammalian cells (Hyvönen & Kovanen, 2003).

  • Magnetic Orientation Studies : Its bilayers can orient in a strong magnetic field, which is observable in 31P- and 2H-nuclear magnetic resonance spectra (Speyer et al., 1987).

  • Hydrogen-Bonding Behavior : Studies on hydrogen-bonding propensities reveal its role in lipid microdomain organization in cell membranes (Mombelli et al., 2003).

  • Interaction with Other Lipids : It shows reversible chain-melting transitions and interacts with cholesterol and dipalmitoylphosphatidylcholine (Maulik & Shipley, 1996).

  • Enzymatic Hydrolysis Studies : Research on enzymatic hydrolysis by sphingomyelinase of Staphylococcus aureus is correlated with the thermotropic behavior of sphingomyelins (Cohen & Barenholz, 1978).

Future Directions

Future research on N-Palmitoylsphingomyelin could focus on further elucidating its synthesis, molecular structure, and mechanism of action . Additionally, more studies could be conducted to investigate its interaction with other lipids and its role in the formation of lipid bilayers .

properties

IUPAC Name

[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKUXQNLWDTSLO-GWQJGLRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H79N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312972, DTXSID401334206
Record name N-Palmitoylsphingomyelin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Palmitoylsphingomyelin

CAS RN

6254-89-3, 641628-11-7
Record name N-Palmitoylsphingomyelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6254-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Palmitoylsphingomyelin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006254893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Palmitoylsphingomyelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3R,4E)-2-(Hexadecanoylamino)-3-hydroxy-4-octadecen-1-yl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401334206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PALMITOYLSPHINGOMYELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/804F5DLI9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SM(d18:1/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
210
Citations
PR Maulik, GG Shipley - Biochemistry, 1996 - ACS Publications
The structure and thermotropic properties of N-palmitoyl sphingomyelin (C16:0-SM) and its interaction with cholesterol and dipalmitoylphosphatidylcholine (DPPC) have been studied …
Number of citations: 202 pubs.acs.org
T Mehnert, K Jacob, R Bittman, K Beyer - Biophysical journal, 2006 - cell.com
Selectively deuterated N-palmitoyl sphingomyelins were studied by deuterium nuclear magnetic resonance spectroscopy ( 2 H-NMR) to elucidate the backbone conformation as well as …
Number of citations: 66 www.cell.com
JP Slotte - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1995 - Elsevier
Epifluorescence microscopy was used to visualize the formation of lateral fluid domains in monolayers of dipalmitoylphosphatidylcholine (DPPC) or N-palmitoylsphingomyelin (NP-SM) …
Number of citations: 100 www.sciencedirect.com
Z Arsov, EJ González-Ramírez, FM Goñi… - Chemistry and physics …, 2018 - Elsevier
Despite the biological significance of sphingomyelins (SMs), there is far less structural information available for SMs compared to glycerophospholipids. Considerable confusion exists …
Number of citations: 34 www.sciencedirect.com
AS Bushnev, DC Liotta - Methods in enzymology, 2000 - Elsevier
… [45] Practical Synthesis of N-Palmitoylsphingomyelin … With this in mind, we undertook the preparative total syntheses of N-palmitoylsphingomyelin (la) and N-palmitoyldihydrosphin…
Number of citations: 13 www.sciencedirect.com
J Aittoniemi, PS Niemelä, MT Hyvönen, M Karttunen… - Biophysical journal, 2007 - cell.com
The effects of cholesterol (Chol) on phospholipid bilayers include ordering of the fatty acyl chains, condensing of the lipids in the bilayer plane, and promotion of the liquid-ordered phase…
Number of citations: 158 www.cell.com
T Nyholm, JP Slotte - Langmuir, 2001 - ACS Publications
… d-erythro-N-palmitoylsphingomyelin as compared to into … -N-palmitoylsphingomyelin than in DPPC vesicles. In conclusion, we have observed that d-erythro-N-palmitoylsphingomyelin …
Number of citations: 44 pubs.acs.org
VLE Ligneres - 2002 - search.proquest.com
… -2-arachidonoylphosphatidylcholine (SAPC) in synthetic bilayers of Dipalmitoylphosphatidylcholine (DPPC) is several orders of magnitude higher than in n-Palmitoylsphingomyelin …
Number of citations: 2 search.proquest.com
IV Ionova, VA Livshits, D Marsh - Biophysical Journal, 2012 - cell.com
… Here, we concentrate on the canonical ternary lipid raft mixture, N-palmitoylsphingomyelin/1-palmitoyl-2-oleoyl phosphatidylcholine/cholesterol (PSM/POPC/chol), that was introduced …
Number of citations: 107 www.cell.com
AMTM do Canto, PD Santos, J Martins… - Colloids and Surfaces A …, 2015 - Elsevier
… In this report, we present a detailed characterization of the behavior of pyrene in fluid N-palmitoylsphingomyelin (PSM) and PSM/cholesterol membranes, with emphasis on the degree …
Number of citations: 16 www.sciencedirect.com

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